molecular formula C14H15NO3S B4684469 2,3-dimethoxy-N-(2-thienylmethyl)benzamide

2,3-dimethoxy-N-(2-thienylmethyl)benzamide

Cat. No.: B4684469
M. Wt: 277.34 g/mol
InChI Key: POEFDNSMHORABA-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(2-thienylmethyl)benzamide is a benzamide derivative characterized by the presence of two methoxy groups at the 2 and 3 positions of the benzene ring and a thienylmethyl group attached to the nitrogen atom of the amide. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biological research .

Preparation Methods

The synthesis of 2,3-dimethoxy-N-(2-thienylmethyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-thienylmethylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2,3-Dimethoxy-N-(2-thienylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2,3-Dimethoxy-N-(2-thienylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-thienylmethyl)benzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

2,3-Dimethoxy-N-(2-thienylmethyl)benzamide can be compared with other benzamide derivatives such as 2,3-dimethoxy-N-(2-propynyl)benzamide. While both compounds share the 2,3-dimethoxybenzamide core structure, the presence of different substituents (thienylmethyl vs. propynyl) imparts unique chemical and biological properties. For example, the thienylmethyl group may enhance the compound’s antibacterial activity compared to the propynyl group .

Similar compounds include:

Properties

IUPAC Name

2,3-dimethoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-17-12-7-3-6-11(13(12)18-2)14(16)15-9-10-5-4-8-19-10/h3-8H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEFDNSMHORABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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